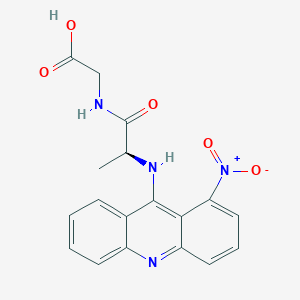
N-(1-Nitroacridin-9-yl)-L-alanylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is a complex organic compound that features a nitroacridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid typically involves multiple steps:
Formation of the Nitroacridine Core: The nitroacridine core can be synthesized through nitration of acridine derivatives.
Amidation Reaction: The nitroacridine is then reacted with an appropriate amine to form the aminoacridine intermediate.
Coupling with (S)-2-Aminopropanoic Acid: The aminoacridine intermediate is coupled with (S)-2-aminopropanoic acid under peptide coupling conditions to yield the final product.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated peptide synthesizers and high-throughput screening of reaction conditions.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to intercalate with DNA.
Industry: Potential use in the development of new materials with unique optical properties.
Mécanisme D'action
The mechanism of action of (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is primarily related to its ability to intercalate with DNA. The nitroacridine moiety can insert between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription. This makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
Acridine Orange: A well-known fluorescent dye that also intercalates with DNA.
Mitoxantrone: An anticancer drug that intercalates with DNA and inhibits topoisomerase II.
Amsacrine: Another acridine derivative used in cancer treatment.
Uniqueness: (S)-2-(2-((1-Nitroacridin-9-yl)amino)propanamido)acetic acid is unique due to its specific structural features, such as the presence of both a nitroacridine moiety and an amino acid derivative. This combination may confer unique biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
90057-95-7 |
|---|---|
Formule moléculaire |
C18H16N4O5 |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
2-[[(2S)-2-[(1-nitroacridin-9-yl)amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H16N4O5/c1-10(18(25)19-9-15(23)24)20-17-11-5-2-3-6-12(11)21-13-7-4-8-14(16(13)17)22(26)27/h2-8,10H,9H2,1H3,(H,19,25)(H,20,21)(H,23,24)/t10-/m0/s1 |
Clé InChI |
OIJQFDXBEALSAT-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


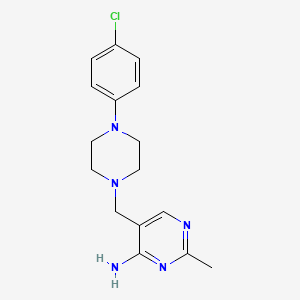


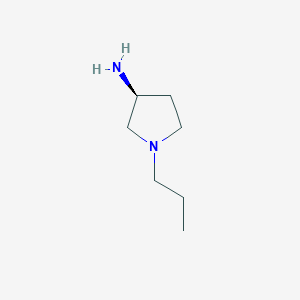

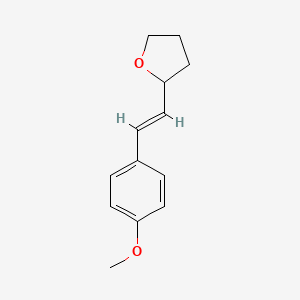
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
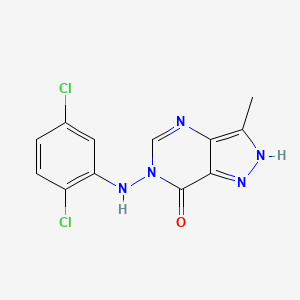
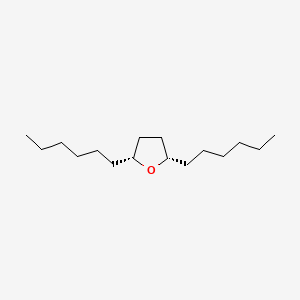

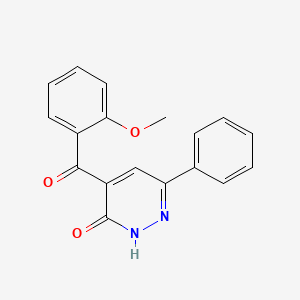
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
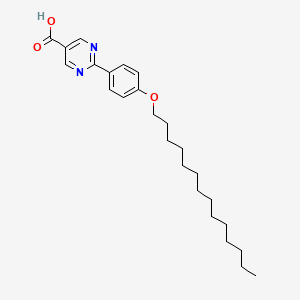
![(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine](/img/structure/B12910413.png)
